![molecular formula C11H16O2 B7878841 2-(4-Ethoxyphenyl)-2-propanol](/img/structure/B7878841.png)
2-(4-Ethoxyphenyl)-2-propanol
Overview
Description
2-(4-Ethoxyphenyl)-2-propanol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Interaction Analysis and Crystal Packing : Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound related to 2-(4-Ethoxyphenyl)-2-propanol, utilizes rare N⋯π interactions and hydrogen bonding, indicating its potential in crystal engineering and molecular interaction studies (Zhang, Wu, & Zhang, 2011).
Radical Cation Behavior : The decay of related radical cations in water, including those of 2-(4-methoxyphenyl) alkanols, suggests applications in studying reaction mechanisms, particularly in deprotonation and bond cleavage processes (Baciocchi, Bietti, Manduchi, & Steenken, 1999).
Liquid Chromatography and Separation Techniques : The study on the normal-phase separation of nonylphenol ethoxylates, including compounds similar to 2-(4-Ethoxyphenyl)-2-propanol, highlights its role in the development of chromatographic methods for complex organic compounds (Babay, Gettar, Magallanes, Becquart, Thiele, & Batistoni, 2007).
Enantioselective Hydroxylation : A study on the enantioselective hydroxylation of compounds including 4-ethylphenol, which is structurally related to 2-(4-Ethoxyphenyl)-2-propanol, by vanillyl alcohol oxidase, reveals potential applications in stereoselective synthesis (Drijfhout, Fraaije, Jongejan, van Berkel WJ, & Franssen, 1998).
Apoptosis Induction in Cancer Cells : A novel small molecule related to 2-(4-Ethoxyphenyl)-2-propanol has been shown to induce apoptosis in A549 human lung cancer cells, suggesting its potential in cancer research and therapy (Du, Zhao, Yin, Zhang, & Miao, 2005).
Properties of Monohydroxy Alcohols : Research on alcohols similar to 2-(4-Ethoxyphenyl)-2-propanol, such as 1-(4-methylphenyl)-1-propanol, in terms of molecular dynamics and high-pressure measurements, indicates their relevance in understanding the properties of associated liquids (Kołodziej, Knapik-Kowalczuk, Grzybowska, Nowok, & Pawlus, 2020).
properties
IUPAC Name |
2-(4-ethoxyphenyl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-13-10-7-5-9(6-8-10)11(2,3)12/h5-8,12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEQDGMNBWFYKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)-2-propanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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